

solubility of 2-Chloro-N-methoxy-N-methylnicotinamide in organic solvents

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Compound of Interest

Compound Name: 2-Chloro-N-methoxy-N-methylnicotinamide

Cat. No.: B1599826

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An In-depth Technical Guide to the Solubility of **2-Chloro-N-methoxy-N-methylnicotinamide** in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

The journey of a novel chemical entity from synthesis to application is paved with critical physicochemical characterizations. Among these, solubility stands as a cornerstone parameter, profoundly influencing reaction kinetics, purification strategies, and, in the pharmaceutical realm, bioavailability and formulation development. This guide focuses on **2-Chloro-N-methoxy-N-methylnicotinamide**, a compound of interest in contemporary chemical synthesis. While specific solubility data for this molecule is not extensively published, this document serves as a comprehensive methodological framework. It is designed for researchers, scientists, and drug development professionals, providing the theoretical underpinnings and practical, field-tested protocols to determine its solubility profile in a range of relevant organic solvents. By following the principles and procedures outlined herein, research teams can generate reliable and reproducible solubility data, forming a robust foundation for subsequent development and application.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solute, such as **2-Chloro-N-methoxy-N-methylnicotinamide**, in a solvent is a thermodynamically driven process. It can be conceptualized as a three-step energetic cycle, a principle well-established in physical chemistry.

- **Lattice Energy Overcome:** Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice.
- **Solvent Cavity Formation:** Energy is expended to create a void within the solvent to accommodate the solute molecule.
- **Solvation Energy Release:** Energy is released as the solute molecule forms new intermolecular interactions with the solvent molecules.

The overall enthalpy of the solution dictates whether the process is endothermic or exothermic. However, solubility is ultimately governed by the Gibbs free energy change, which also incorporates the change in entropy. A negative Gibbs free energy change indicates a spontaneous dissolution process. The adage "like dissolves like" is a practical simplification of these complex thermodynamic considerations, suggesting that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics.

Molecular Structure and Polarity Considerations

The structure of **2-Chloro-N-methoxy-N-methylnicotinamide**, with its pyridine ring, chloro-substituent, and a Weinreb amide moiety, presents a molecule of moderate polarity. The presence of nitrogen and oxygen atoms allows for potential hydrogen bond acceptance, while the absence of acidic protons makes it a non-protic molecule. These features are critical in predicting its interaction with various organic solvents.

Experimental Design for Solubility Determination

A systematic approach to solubility screening involves selecting a diverse set of organic solvents that span a range of polarities and chemical functionalities. This allows for a comprehensive understanding of the compound's solubility profile.

Selection of Organic Solvents

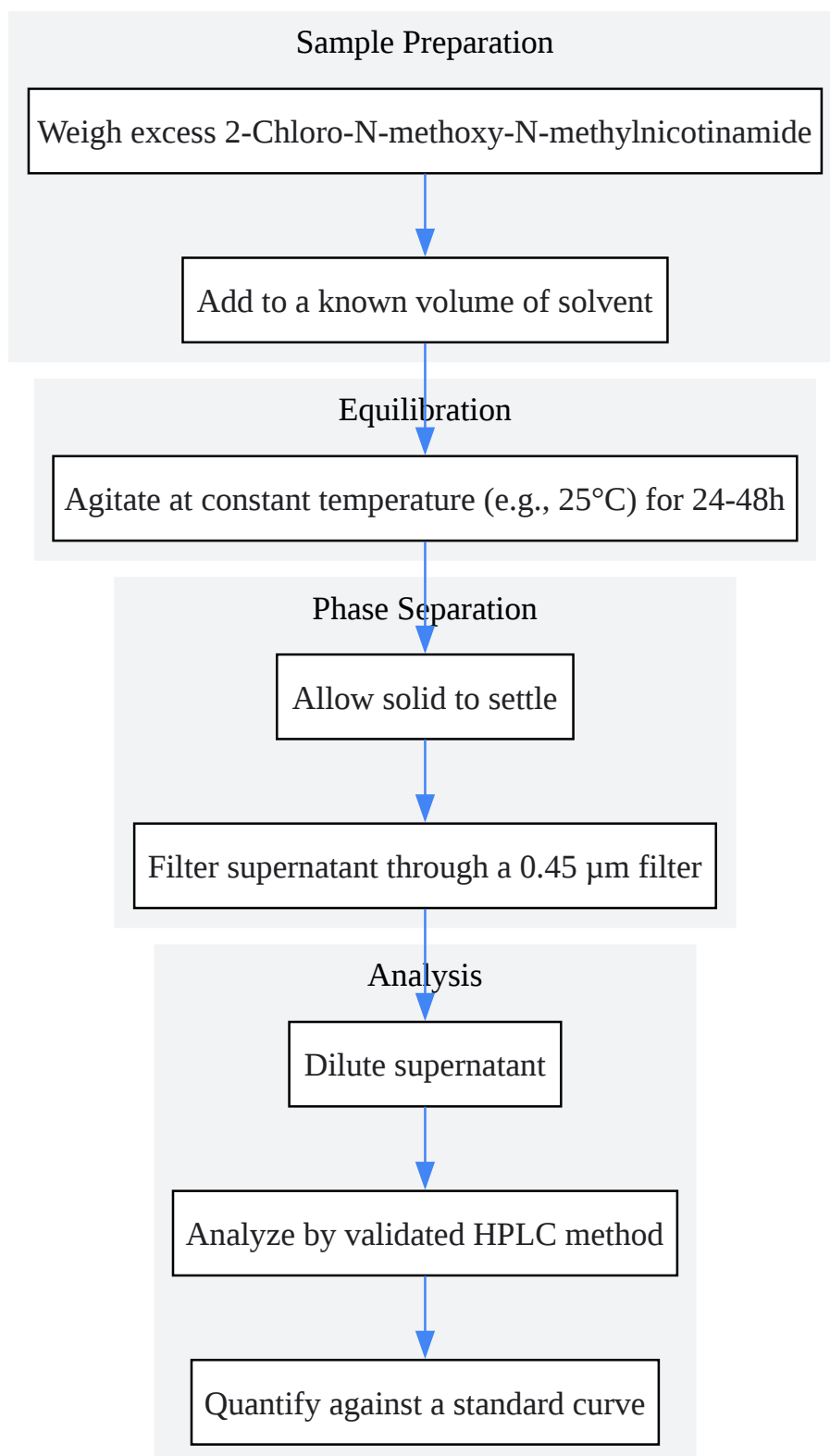
The following table outlines a recommended panel of organic solvents for the solubility screening of **2-Chloro-N-methoxy-N-methylnicotinamide**. The solvents are chosen to represent a variety of chemical classes and polarities relevant to organic synthesis and pharmaceutical processing.

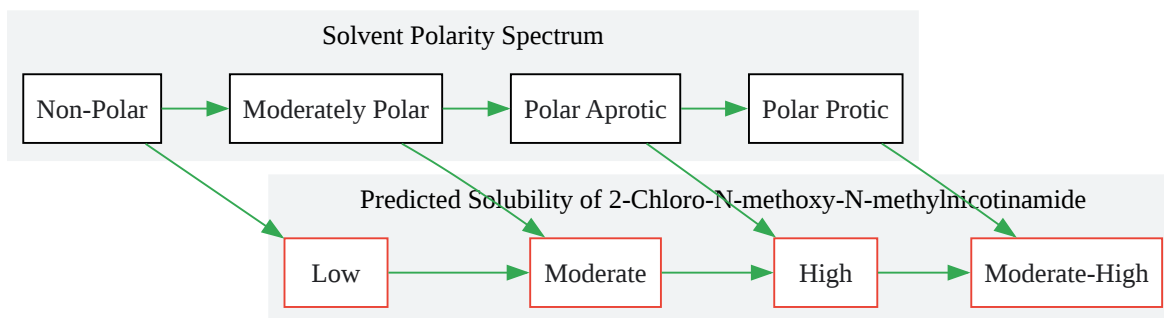
Solvent	Chemical Class	Polarity Index	Rationale for Inclusion
Heptane	Alkane	0.1	Represents non-polar, aliphatic environments.
Toluene	Aromatic Hydrocarbon	2.4	Represents non-polar, aromatic environments.
Dichloromethane	Halogenated Alkane	3.1	A common, moderately polar aprotic solvent.
Diethyl Ether	Ether	2.8	A non-polar, aprotic solvent with a lone pair for H-bonding.
Ethyl Acetate	Ester	4.4	A moderately polar, aprotic solvent.
Acetone	Ketone	5.1	A polar, aprotic solvent.
Acetonitrile	Nitrile	5.8	A polar, aprotic solvent common in chromatography.
Isopropanol	Alcohol	3.9	A polar, protic solvent capable of hydrogen bonding.
Ethanol	Alcohol	4.3	A polar, protic solvent widely used in pharmaceuticals.
Methanol	Alcohol	5.1	The most polar of the common alcohol solvents.

Dimethyl Sulfoxide	Sulfoxide	7.2	A highly polar, aprotic solvent.
N,N-Dimethylformamide	Amide	6.4	A highly polar, aprotic solvent.

Experimental Workflow Overview

The determination of solubility will be conducted using the equilibrium shake-flask method. This widely accepted technique involves agitating an excess of the solute in the solvent of interest at a constant temperature until equilibrium is achieved. The concentration of the dissolved solute in the supernatant is then determined analytically, typically by High-Performance Liquid Chromatography (HPLC).





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